

An In-Depth Technical Guide to CY2 Fluorescent Dye

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Compound of Interest

Compound Name: CY2

Cat. No.: B1663513

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY2 is a green-emitting fluorescent dye belonging to the cyanine family.[1] These synthetic dyes are widely utilized in biological research for the fluorescent labeling of biomolecules such as proteins, peptides, and nucleic acids.[2][3] The core structure of cyanine dyes features two nitrogen-containing heterocyclic rings linked by a polymethine bridge.[4] This conjugated system is responsible for their strong light absorption and emission properties. **CY2** is spectrally similar to other popular green fluorophores like fluorescein (FITC), Alexa Fluor 488, and CF®488A, making it a versatile tool in various fluorescence-based applications.[5]

Chemical Structure and Properties

The chemical structure of a **CY2** dye, as cataloged in PubChem, is 3-(5-carboxypentyl)-2-[3-[3-(5-carboxypentyl)-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate. This specific structure corresponds to a sulfonated form of the dye, which enhances its water solubility.[6] Non-sulfonated versions are also commercially available and may require the use of organic co-solvents for labeling reactions in aqueous solutions.[2][7]

Chemical Structure of a Sulfonated **CY2** Dye

Caption: Chemical structure of a sulfonated **CY2** dye.

Quantitative Data

The following table summarizes the key quantitative properties of **CY2** fluorescent dye. These parameters are crucial for designing and interpreting fluorescence-based experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	492 nm	[1][5]
Emission Maximum (λ_{em})	508-510 nm	[1][5][8]
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$	[9]
Quantum Yield (Φ)	0.12	[9]
Molecular Weight	~418.48 g/mol (Non-sulfonated) to ~664.7 g/mol (Sulfonated)	

Experimental Protocols

CY2 dye is commonly available with reactive functional groups such as N-hydroxysuccinimide (NHS) esters for labeling primary amines or maleimides for labeling free sulfhydryl groups.

Protein Labeling with **CY2**-NHS Ester

This protocol describes the labeling of proteins with a **CY2**-NHS ester, which reacts with primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- CY2**-NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

- **Protein Preparation:** Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
- **Dye Preparation:** Immediately before use, dissolve the **CY2**-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:** While gently vortexing the protein solution, slowly add the dissolved **CY2**-NHS ester. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the labeled protein.
- **Determination of Degree of Labeling (DOL):** The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of **CY2** (~492 nm).
- **Storage:** Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Oligonucleotide Labeling

CY2 can be incorporated into oligonucleotides either during solid-phase synthesis using a phosphoramidite reagent or post-synthesis by reacting an amine-modified oligonucleotide with a **CY2**-NHS ester.

Applications in Research and Drug Development

CY2-labeled biomolecules are valuable tools in a wide range of applications.

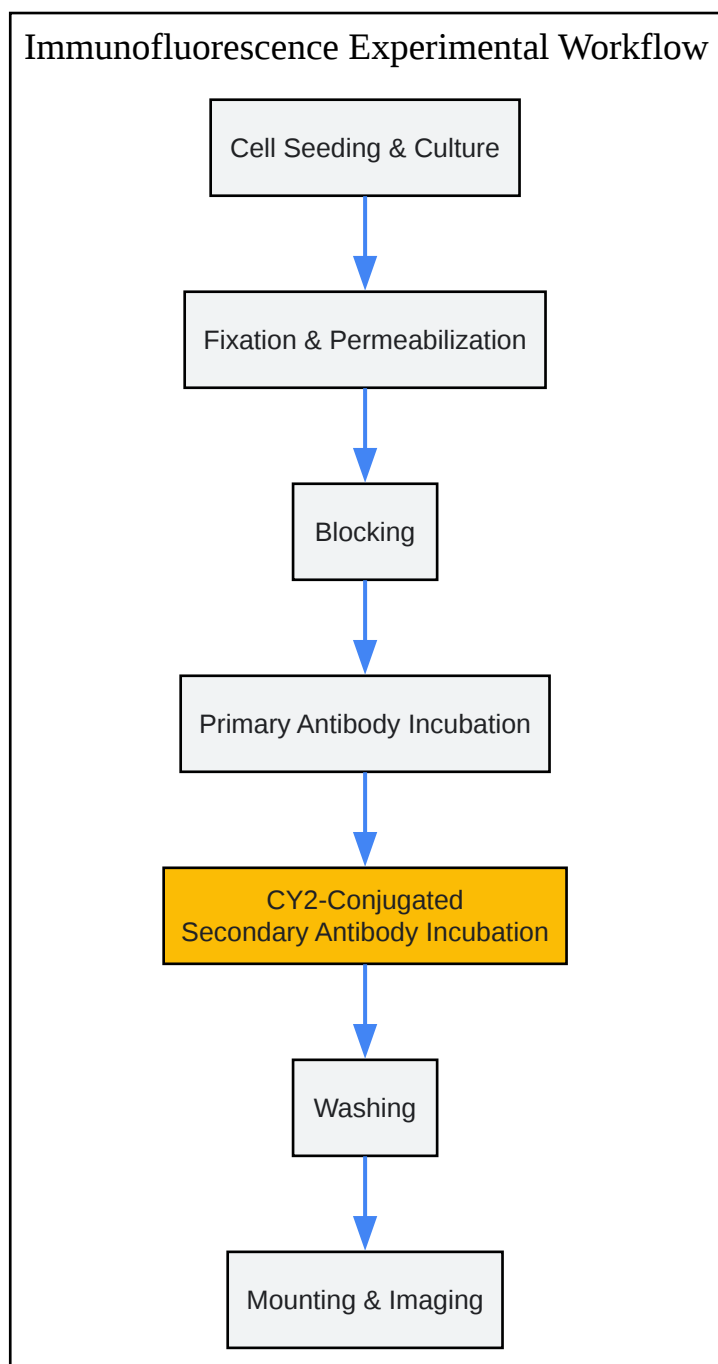
- **Immunofluorescence Microscopy:** **CY2**-conjugated secondary antibodies are used to visualize the subcellular localization of target proteins. Its green fluorescence provides

excellent contrast, particularly in multiplexing experiments with other fluorophores like Cy3 (red) and Cy5 (far-red).[\[10\]](#)

- Flow Cytometry: **CY2**-labeled antibodies can be used to identify and quantify specific cell populations within a heterogeneous sample.
- Western Blotting: Fluorescently labeled secondary antibodies with **CY2** enable the detection and quantification of proteins on western blots.
- High-Throughput Screening (HTS): In drug discovery, **CY2**-labeled ligands or substrates are employed in HTS assays to identify compounds that modulate the activity of a target protein.
[\[11\]](#)

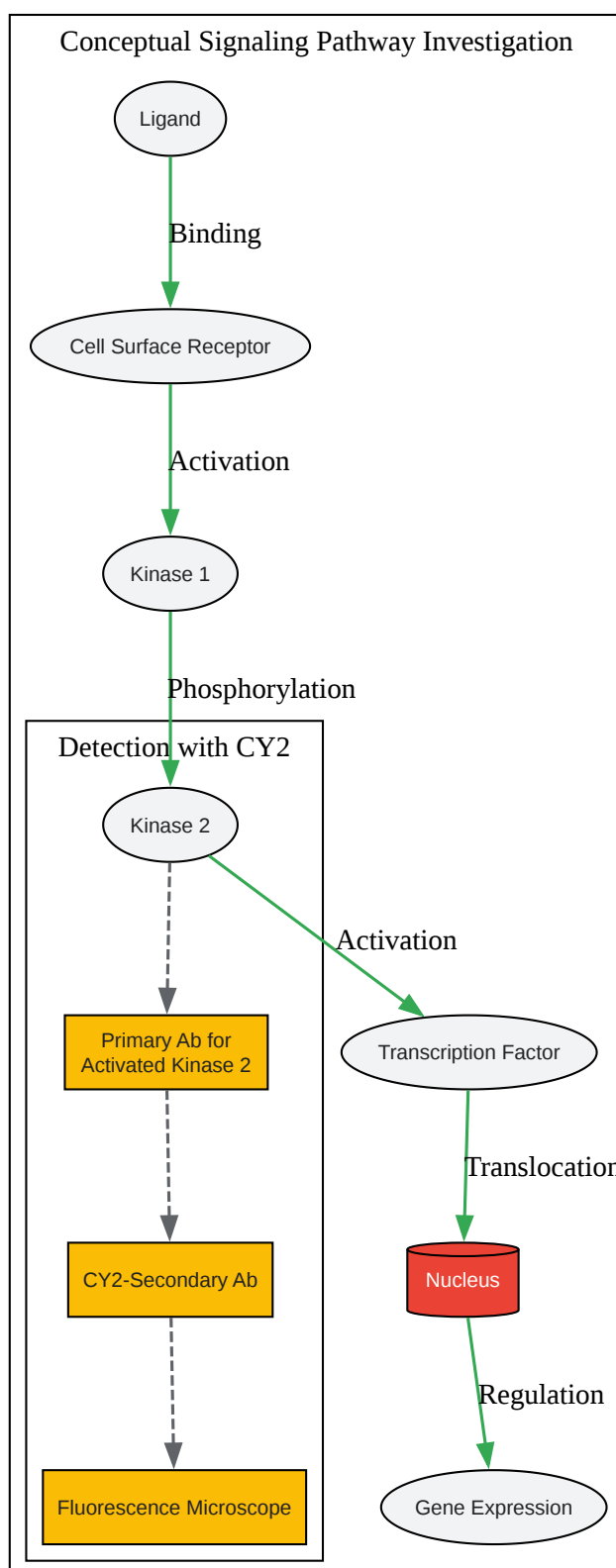
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical immunofluorescence workflow and a conceptual signaling pathway investigation where **CY2**-labeled reagents can be utilized.



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Caption: A typical experimental workflow for immunofluorescence using a **CY2**-conjugated secondary antibody.



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Caption: Visualization of a signaling pathway and the role of **CY2** in detecting a specific activated protein.

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